7-Bromo-1H-imidazo[4,5-c]pyridine
Overview
Description
7-Bromo-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3. It is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a fused imidazole and pyridine ring system, with a bromine atom at the 7th position, making it a valuable scaffold for drug development and other scientific research.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives, a closely related class of compounds, have been reported to interact with various biological targets, including ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It is plausible that it may interact with its targets in a similar manner to other imidazo[4,5-b]pyridine derivatives, potentially through processes such as phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a bromo-substituted aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent . Another approach involves the use of multicomponent reactions, where a mixture of starting materials undergoes a series of transformations to yield the desired imidazopyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazopyridines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
7-Bromo-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Another isomer with similar biological activities but different substitution patterns.
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals like zolpidem (Ambien).
Imidazo[1,2-a]pyridine: Used in various medicinal applications, including anti-inflammatory and anti-cancer agents.
Uniqueness: 7-Bromo-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 7th position allows for further functionalization, making it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
7-bromo-3H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGAFIAGSJONEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555690 | |
Record name | 7-Bromo-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90993-26-3 | |
Record name | 7-Bromo-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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